1-[5-(2-Bromophenyl)-1,3,4-thiadiazol-2-yl]-3-(4-chlorophenyl)urea
Overview
Description
1-[5-(2-Bromophenyl)-1,3,4-thiadiazol-2-yl]-3-(4-chlorophenyl)urea is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. The compound features a thiadiazole ring, which is known for its diverse biological activities and stability.
Preparation Methods
The synthesis of 1-[5-(2-Bromophenyl)-1,3,4-thiadiazol-2-yl]-3-(4-chlorophenyl)urea typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors, such as thiosemicarbazides and carboxylic acids, under acidic or basic conditions.
Bromination and Chlorination:
Urea Formation: The final step involves the reaction of the thiadiazole derivative with an isocyanate to form the urea linkage.
Industrial production methods may involve optimizing these steps for higher yields and purity, using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-[5-(2-Bromophenyl)-1,3,4-thiadiazol-2-yl]-3-(4-chlorophenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or other reduced derivatives.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium methoxide or potassium tert-butoxide.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations.
Scientific Research Applications
1-[5-(2-Bromophenyl)-1,3,4-thiadiazol-2-yl]-3-(4-chlorophenyl)urea has been explored for various scientific research applications:
Medicinal Chemistry: The compound exhibits potential as an anticancer, antimicrobial, and anti-inflammatory agent due to its ability to interact with biological targets.
Materials Science: It can be used in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.
Biological Studies: The compound is used in studying enzyme inhibition and receptor binding, providing insights into its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 1-[5-(2-Bromophenyl)-1,3,4-thiadiazol-2-yl]-3-(4-chlorophenyl)urea involves its interaction with specific molecular targets, such as enzymes and receptors. The thiadiazole ring and the urea linkage play crucial roles in binding to these targets, leading to the modulation of biological pathways. For example, the compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains.
Comparison with Similar Compounds
1-[5-(2-Bromophenyl)-1,3,4-thiadiazol-2-yl]-3-(4-chlorophenyl)urea can be compared with other thiadiazole derivatives, such as:
1,3,4-Thiadiazole-2-amine: Known for its antimicrobial properties.
1,3,4-Thiadiazole-2-thiol: Exhibits antioxidant and anticancer activities.
1,3,4-Thiadiazole-2-carboxylic acid: Used in the synthesis of various pharmaceuticals.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both bromine and chlorine atoms, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
1-[5-(2-bromophenyl)-1,3,4-thiadiazol-2-yl]-3-(4-chlorophenyl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrClN4OS/c16-12-4-2-1-3-11(12)13-20-21-15(23-13)19-14(22)18-10-7-5-9(17)6-8-10/h1-8H,(H2,18,19,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOQCYIPBALUKMR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)Cl)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrClN4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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